![molecular formula C46H42ClNO18 B12303905 (11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine](/img/structure/B12303905.png)
(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine is a complex organic compound with significant applications in various fields of chemistry. This compound is known for its unique structure, which includes two diphenylphosphino groups attached to a dibenzo[d,f][1,3]dioxepine core. The stereochemistry of the compound is denoted by the (11aR) configuration, indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine typically involves multi-step organic reactions. One common method includes the reaction of dibenzo[d,f][1,3]dioxepine with diphenylphosphine in the presence of a suitable catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine groups. The temperature and solvent used can vary, but common solvents include toluene or dichloromethane, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-throughput screening techniques can help identify the most efficient catalysts and reaction parameters. Additionally, purification of the final product is typically achieved through recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine can undergo various chemical reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under specific conditions, although this is less common due to the stability of the phosphine groups.
Substitution: The aromatic rings in the dibenzo[d,f][1,3]dioxepine core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phosphine groups results in phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes for catalytic reactions.
Biology: The compound’s ability to form stable complexes with metals makes it useful in studying metalloproteins and metalloenzymes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: It is used in the development of new materials, including polymers and advanced composites, due to its unique structural properties.
Wirkmechanismus
The mechanism by which (11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine exerts its effects is primarily through its ability to act as a ligand, forming stable complexes with various metal ions. These complexes can then participate in catalytic cycles, facilitating a range of chemical transformations. The molecular targets and pathways involved depend on the specific metal and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another phosphine ligand commonly used in coordination chemistry.
Dibenzo[d,f][1,3]dioxepine: The core structure without the diphenylphosphino groups.
Bis(diphenylphosphino)methane: A related compound with a different core structure.
Uniqueness
(11aR)-1,11-Bis(diphenylphosphino)dibenzo[d,f][1,3]dioxepine is unique due to its specific stereochemistry and the presence of two diphenylphosphino groups, which provide distinct electronic and steric properties. This makes it particularly effective in forming stable metal complexes and participating in catalytic reactions, distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C46H42ClNO18 |
|---|---|
Molekulargewicht |
932.3 g/mol |
IUPAC-Name |
[3-acetyloxy-2-methyl-6-(2,7,9,11,13-pentahydroxy-5-methyl-3,18-dioxo-19-oxapentacyclo[8.8.1.01,10.02,7.012,17]nonadeca-4,12(17),13,15-tetraen-14-yl)oxan-4-yl] (2E,4E,6E,8E)-10-[(8-chloro-4,7-dihydroxy-2-oxochromen-3-yl)amino]-10-oxodeca-2,4,6,8-tetraenoate |
InChI |
InChI=1S/C46H42ClNO18/c1-20-16-29(51)45(61)43(60,18-20)19-30(52)44-41(58)33-24(40(57)46(44,45)66-44)13-12-23(36(33)55)27-17-28(38(21(2)62-27)63-22(3)49)64-32(54)11-9-7-5-4-6-8-10-31(53)48-35-37(56)25-14-15-26(50)34(47)39(25)65-42(35)59/h4-16,21,27-28,30,38,41,50,52,55-56,58,60-61H,17-19H2,1-3H3,(H,48,53)/b6-4+,7-5+,10-8+,11-9+ |
InChI-Schlüssel |
PLEGMCYXNQPJNV-LOVBCJNSSA-N |
Isomerische SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C(C3O)(O4)C(CC6(C5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)/C=C/C=C/C=C/C=C/C(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C |
Kanonische SMILES |
CC1C(C(CC(O1)C2=C(C3=C(C=C2)C(=O)C45C(C3O)(O4)C(CC6(C5(C(=O)C=C(C6)C)O)O)O)O)OC(=O)C=CC=CC=CC=CC(=O)NC7=C(C8=C(C(=C(C=C8)O)Cl)OC7=O)O)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


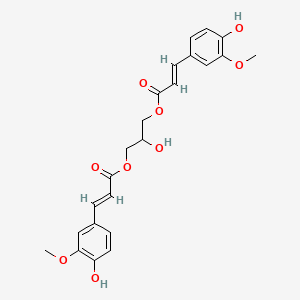
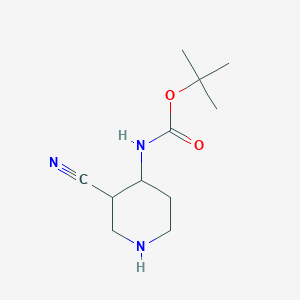
![(2S)-3-methyl-2-[(4-phenylpiperazine-1-carbonyl)amino]butanoic acid](/img/structure/B12303857.png)
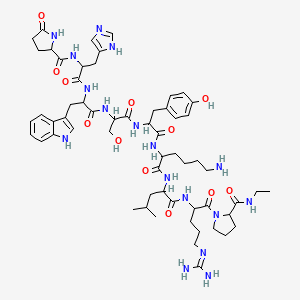
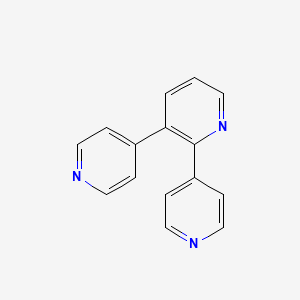
![methyl (13E)-13-ethylidene-18-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B12303864.png)
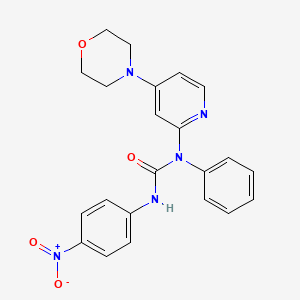


![rac-(2R,3R)-2-[(piperidin-4-yl)methyl]oxolane-3-carboxamide hydrochloride, cis](/img/structure/B12303885.png)

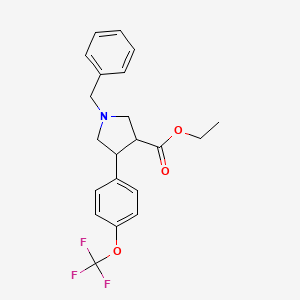
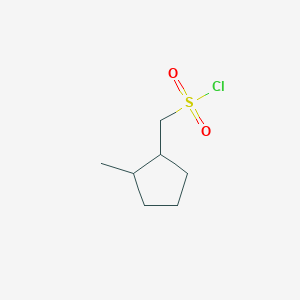
![1-[(Tert-butoxy)carbonyl]-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid, trans](/img/structure/B12303902.png)
